(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Description
Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Organic Synthesis
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals and biologically active compounds. nih.gov It is one of the most prevalent N-heterocycles found in U.S. FDA-approved drugs, highlighting its therapeutic value across a vast range of medical conditions. researchgate.netthieme-connect.com The structural versatility of the piperidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. researchgate.net
Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, applications as analgesics, antipsychotics, antihistamines, anticancer agents, and antivirals. researchgate.net More than 70 FDA-approved drugs, such as methylphenidate (Ritalin), donepezil (Aricept), and paroxetine (Paxil), feature a piperidine moiety, underscoring its importance in drug discovery. researchgate.netpharmaceutical-technology.com The ability of the piperidine ring to engage in specific interactions with biological targets, coupled with its favorable pharmacokinetic properties, makes it an enduringly popular and valuable scaffold for medicinal chemists.
Stereochemical Complexity of Piperidinyl Alcohol Systems
The compound (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol possesses two chiral centers, one on the piperidine ring (C2) and one on the propanol (B110389) side chain (C2'). This results in the possibility of four distinct stereoisomers (diastereomers and enantiomers), each with a unique three-dimensional arrangement of atoms.
Stereochemistry is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. patsnap.comyoutube.com Consequently, different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and metabolic profiles. patsnap.comnih.govijpsjournal.com One isomer may produce the desired therapeutic effect, while another could be inactive or even cause adverse effects. youtube.comnih.gov
The synthesis of piperidinyl alcohol systems with specific stereochemistry is a significant challenge in organic chemistry. It requires precise control over reaction conditions to produce the desired isomer in high purity. google.comgoogle.com Techniques such as asymmetric synthesis, stereoselective reduction, and the use of chiral auxiliaries are employed to achieve this control. nih.govresearchgate.netmdpi.com Analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for confirming the relative and absolute stereochemistry of the final products, as the spatial arrangement of atoms influences the chemical environment and, therefore, the NMR signal. iastate.edunih.govycdehongchem.com The stereochemistry-dependent conformations of such molecules can be elucidated by combining computational studies with detailed NMR analysis. iastate.edu
Overview of Prior Research on Piperidine-Containing Compounds
The body of research on piperidine-containing compounds is extensive, reflecting their broad therapeutic potential. Substituted piperidines have been a focus of drug development for decades, leading to numerous successful medications.
Central Nervous System (CNS) Disorders: Piperidine derivatives are prominent in drugs targeting the CNS. Methylphenidate is widely used for Attention Deficit Hyperactivity Disorder (ADHD), while antipsychotics like risperidone and haloperidol are crucial in managing schizophrenia and other psychiatric conditions. researchgate.netgoogle.com Donepezil is a key medication for treating the symptoms of Alzheimer's disease. researchgate.net
Pain Management: The piperidine structure is a core component of many potent analgesics, including meperidine and fentanyl, which act on opioid receptors.
Oncology: In recent years, piperidine scaffolds have been integral to the development of targeted cancer therapies. For example, they are foundational in Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, used to treat certain blood cancers. pmarketresearch.com
Antihistamines: Second-generation antihistamines, such as fexofenadine and loratadine, incorporate piperidine rings to achieve their therapeutic effect with reduced sedative side effects. mdpi.com
The continuous exploration of piperidine derivatives involves creating libraries of novel analogues to screen for new biological activities and to optimize the properties of existing drug candidates. pharmaceutical-technology.com
| Drug Name | Therapeutic Use |
|---|---|
| Methylphenidate | ADHD Treatment researchgate.net |
| Donepezil | Alzheimer's Disease researchgate.net |
| Paroxetine | Antidepressant (SSRI) researchgate.netmdpi.com |
| Fexofenadine | Antihistamine researchgate.netmdpi.com |
| Risperidone | Antipsychotic researchgate.net |
| Ibrutinib | Oncology (BTK Inhibitor) pmarketresearch.com |
Rationale for Focused Investigation of this compound
A focused investigation into this compound is warranted due to the confluence of two key molecular features: the privileged piperidine scaffold and its specific, defined stereochemistry. The precise spatial orientation of the hydroxyl and methyl groups on the propanol side chain, relative to the piperidine ring, creates a unique three-dimensional structure that is distinct from its other stereoisomers.
This distinct topology could lead to novel and highly selective interactions with biological targets. patsnap.comresearchgate.net The precise positioning of the hydrogen-bond-donating alcohol group and the hydrophobic methyl group in relation to the basic nitrogen of the piperidine ring could be critical for binding to a specific enzyme active site or receptor pocket.
Furthermore, this compound serves as a valuable chiral building block. researchgate.netnbinno.com Its synthesis and characterization would provide chemists with a well-defined starting material for constructing more complex molecules, potentially leading to new classes of therapeutic agents. Given the proven success of chiral piperidine derivatives in medicine, the systematic synthesis and biological evaluation of each stereoisomer of 1-(piperidin-2-yl)propan-2-ol, including the (2S, 2'R) isomer, represents a logical and promising avenue for discovering new lead compounds in drug development.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2S)-1-[(2R)-piperidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
GFKFBLJVPWRDEL-JGVFFNPUSA-N |
SMILES |
CC(CC1CCCCN1)O |
Isomeric SMILES |
C[C@@H](C[C@H]1CCCCN1)O |
Canonical SMILES |
CC(CC1CCCCN1)O |
Origin of Product |
United States |
Stereochemical Principles and Conformational Analysis of 2s 1 2r Piperidin 2 Yl Propan 2 Ol
Rationale for Chiral Specificity in Molecular Recognition
Chiral recognition is a critical process in which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This selectivity is based on the three-dimensional arrangement of atoms, where a precise spatial orientation is required for optimal interaction, often likened to a lock and key mechanism. The basis for this recognition lies in the formation of transient diastereomeric complexes between the two interacting chiral molecules, which possess different physicochemical properties. For effective chiral recognition, a minimum of three points of interaction between the chiral selector and the enantiomers is generally required, leading to a noticeable difference in the stability of the resulting diastereomeric complexes.
In the context of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol, the presence of two stereocenters—one at the 2-position of the piperidine (B6355638) ring (R configuration) and the other at the 2-position of the propanol (B110389) side chain (S configuration)—creates a distinct three-dimensional structure. This specific diastereomer will exhibit unique interactions with other chiral molecules, such as biological receptors or chiral catalysts.
The piperidine ring and the propan-2-ol moiety present several potential points for interaction:
Hydrogen Bonding: The secondary amine of the piperidine ring and the hydroxyl group of the propanol side chain can act as both hydrogen bond donors and acceptors.
Hydrophobic Interactions: The hydrocarbon backbone of the piperidine ring and the methyl group of the propanol side chain can engage in van der Waals and hydrophobic interactions.
Steric Hindrance: The specific spatial arrangement of the substituents will create a unique steric profile that favors interactions with molecules of complementary shape.
Conformational Preferences of Piperidine and Propanol Moieties
Piperidine Ring Conformation:
The piperidine ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize angular and torsional strain. In a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The preferred orientation is a balance of steric and stereoelectronic effects.
For many 2-substituted piperidines, the substituent preferentially occupies the equatorial position to avoid steric clashes with the axial hydrogens at the C4 and C6 positions (1,3-diaxial interactions). However, in certain cases, particularly with N-acylated or N-arylated piperidines, an axial preference for the 2-substituent is observed to minimize allylic strain.
In the case of this compound, the propan-2-ol group at the C2 position is expected to favor an equatorial orientation to minimize steric hindrance. This is supported by X-ray crystallographic studies of related compounds, such as [(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol, where the piperidine ring adopts a chair conformation with the substituents in a cis-diequatorial-like arrangement. nih.gov
Propanol Moiety Conformation:
The conformation of the propan-2-ol side chain is determined by rotation around the C-C and C-O single bonds. The relative orientation of the hydroxyl group and the piperidine ring is crucial for the molecule's interaction profile. Intramolecular hydrogen bonding between the piperidine nitrogen and the hydroxyl group of the side chain can influence the preferred conformation, leading to a more compact structure. Such intramolecular hydrogen bonds are known to occur in related amino alcohols.
The table below summarizes the likely conformational preferences:
| Moiety | Preferred Conformation | Rationale |
| Piperidine Ring | Chair | Minimizes angular and torsional strain. |
| Propan-2-ol Substituent | Equatorial | Avoids 1,3-diaxial steric interactions with axial hydrogens on the piperidine ring. |
| Side Chain | Potentially folded | May be influenced by intramolecular hydrogen bonding between the amine and hydroxyl groups. |
Stereoelectronic Effects on Molecular Geometry and Reactivity
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their interactions, which can significantly influence molecular geometry, stability, and reactivity. wikipedia.org These effects are distinct from purely steric considerations and arise from orbital overlap.
In this compound, several stereoelectronic effects are at play:
Hyperconjugation: This involves the interaction of a filled orbital (donor) with an adjacent empty anti-bonding orbital (acceptor). In the piperidine ring, the lone pair of electrons on the nitrogen atom can interact with the anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds. The efficiency of this overlap is highly dependent on the conformation. For example, an anti-periplanar arrangement of the nitrogen lone pair and a C-H or C-C bond is optimal for hyperconjugation. This can influence the bond lengths and angles within the piperidine ring. nih.gov
Gauche Effect: The tendency for a molecule to adopt a gauche conformation, despite potential steric repulsion, due to stabilizing stereoelectronic interactions. In the propanol side chain, the interaction between the C-O bond and adjacent C-H or C-C bonds can lead to a preference for a gauche arrangement. wikipedia.org
Anomeric Effect: While classically associated with carbohydrates, an analogous effect can be observed in piperidine rings. This refers to the preference for an axial orientation of an electronegative substituent at a carbon adjacent to a heteroatom. This is often explained by a stabilizing hyperconjugative interaction between the heteroatom's lone pair and the anti-bonding orbital of the C-substituent bond. rsc.org
The orientation of the hydroxyl group in the propanol side chain relative to the piperidine nitrogen can also lead to stereoelectronic effects. The lone pairs on the oxygen atom can interact with the N-H bond and surrounding C-H bonds, influencing the molecule's basicity and hydrogen bonding capabilities. Studies on hydroxylated piperidines have shown that the pKa values can differ between stereoisomers with axial versus equatorial hydroxyl groups, a phenomenon attributed to differences in charge-dipole interactions.
Impact of Stereochemistry on Intermolecular Interactions
The specific (2R, 2'S) stereochemistry of this compound dictates a precise three-dimensional arrangement of its functional groups, which in turn governs how it interacts with other molecules. These intermolecular interactions are fundamental to its physical properties and its interactions in a biological context.
Hydrogen Bonding:
The presence of both a secondary amine and a hydroxyl group makes this molecule capable of forming a network of hydrogen bonds.
Intermolecular Hydrogen Bonding: The N-H and O-H groups can act as hydrogen bond donors, while the nitrogen and oxygen lone pairs can act as acceptors. This allows for the formation of dimers or larger aggregates. The specific stereochemistry will influence the geometry of these hydrogen-bonded networks. For instance, in the solid state, related piperidine diols have been shown to form cage-like structures through a network of O-H···O hydrogen bonds between four symmetry-related molecules. nih.gov It is plausible that this compound could form similar well-defined supramolecular structures.
Chiral Recognition in Self-Assembly:
The chirality of the molecule can also influence how it interacts with other molecules of the same kind. Enantiomers can self-assemble into homochiral or heterochiral aggregates. The formation of these supramolecular structures is a form of self-recognition, where the interactions between like or unlike enantiomers lead to diastereomeric complexes with different stabilities. This can be observed through techniques like NMR, where self-induced diastereomeric anisochronism (SIDA) can be detected. nih.gov
The table below summarizes the key intermolecular interactions influenced by the stereochemistry of this compound.
| Interaction Type | Description |
| Intermolecular H-Bonding | Formation of dimers and larger aggregates through N-H···O, O-H···N, and O-H···O bonds. The specific stereochemistry dictates the geometry and stability of these networks. nih.gov |
| Intramolecular H-Bonding | Potential for hydrogen bonding between the piperidine N-H and the propanol O-H, influencing the molecular conformation. |
| Chiral Self-Recognition | The molecule may preferentially form homochiral or heterochiral aggregates through non-covalent interactions, leading to distinct supramolecular structures. nih.gov |
| van der Waals Interactions | The overall shape and surface complementarity, determined by the stereochemistry, will influence the strength of non-specific van der Waals forces. |
Computational and Theoretical Investigations of 2s 1 2r Piperidin 2 Yl Propan 2 Ol
Molecular Modeling and Simulation Approaches
While quantum calculations describe the electronic nature of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules over time. mdpi.comresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.comnanobioletters.com This method is central to drug discovery for predicting how a molecule like (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol might interact with a biological target, such as an ion channel or enzyme. nih.govnih.gov
The process involves placing the ligand in the binding site of the receptor and sampling numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nanobioletters.com For piperidine-based molecules, which are common in local anesthetics, a key target for docking studies is the voltage-gated sodium channel. nih.govnysora.com Docking simulations can reveal crucial interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and amino acid residues in the receptor, as well as hydrophobic and electrostatic interactions. nih.govnih.gov
Table 2: Illustrative Docking Results for a Piperidine-based Ligand with a Receptor
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (lower is stronger) | -7.5 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor's active site forming bonds | TYR 473, HIS 323, CYS 285 nanobioletters.com |
| Hydrogen Bonds | Number and type of H-bonds formed (e.g., with -OH or -NH groups) | 2 |
| Hydrophobic Interactions | Interactions involving non-polar parts of the ligand and receptor | Val, Leu, Ile |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD can reveal how this compound behaves in a biological environment (e.g., in water) and how stable its complex with a target protein is. researchgate.netfrontiersin.org
An MD simulation starting with a docked ligand-protein complex can assess the stability of the predicted binding pose. nih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which measures structural fluctuations over time. A stable RMSD suggests a stable binding mode. MD also allows for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds and the change in the solvent-accessible surface area upon binding. researchgate.netmdpi.com These simulations are computationally intensive but offer invaluable insights into the kinetics and thermodynamics of ligand binding that static docking cannot provide. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict properties like anesthetic potency or toxicity. mdpi.com
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (log P), and electronic properties. nih.gov A mathematical model is then built to correlate these descriptors with the observed activity. Once validated, this model can be used to predict the activity of new, untested compounds. For local anesthetics, important descriptors often include lipophilicity and parameters related to electrostatic interactions, which govern how the molecule interacts with the lipid membranes of nerve cells and the sodium channel binding site. nih.govslideshare.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a series of compounds with their 3D shapes and steric and electrostatic properties. unicamp.br The fundamental principle of CoMFA is that the interactions between a ligand and a receptor are non-covalent and primarily steric and electrostatic in nature.
To perform a CoMFA study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. These calculated energy values serve as the descriptors in a partial least squares (PLS) regression analysis to build a QSAR model that can predict the biological activity of new compounds.
The results of a CoMFA are often visualized as contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, in a study on piperidine-based analogues of cocaine as dopamine (B1211576) transporter (DAT) inhibitors, CoMFA contour maps helped to visualize the binding modes of the 3α-substituent of the piperidine (B6355638) ring. nih.gov The analysis indicated that both steric and electrostatic interactions are crucial for the binding affinity. nih.gov
Illustrative CoMFA Findings for Piperidine Derivatives:
To demonstrate the application of CoMFA, consider a hypothetical analysis based on published studies of various piperidine derivatives, such as those targeting anaplastic lymphoma kinase (ALK). researchgate.net A typical CoMFA model would yield statistical parameters indicating its predictive power, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
| Statistical Parameter | Value | Description |
| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (non-cross-validated r²) | > 0.9 | Shows a strong correlation between predicted and actual activities. |
| Steric Field Contribution | 40-60% | The percentage of the variance in activity explained by steric factors. |
| Electrostatic Field Contribution | 40-60% | The percentage of the variance in activity explained by electrostatic factors. |
This table represents typical data that would be generated in a CoMFA study of piperidine derivatives and is for illustrative purposes.
The contour maps from such a study would highlight specific regions where, for example, bulky substituents are favored or where positive or negative electrostatic potentials would enhance activity.
Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR technique that, like CoMFA, relates the 3D structure of molecules to their biological activity. However, CoMSIA calculates similarity indices at the grid points using a Gaussian function, which avoids some of the singularities and artifacts that can arise with the Lennard-Jones and Coulombic potentials used in CoMFA. unicamp.br In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.brresearchgate.net
The inclusion of these additional fields can often provide a more detailed and interpretable QSAR model. For example, a CoMSIA study on a series of piperidine carboxamide derivatives as ALK inhibitors revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net
Illustrative CoMSIA Findings for Piperidine Derivatives:
A CoMSIA analysis on a set of piperidine-containing compounds would similarly be validated and its results presented in a tabular format, often comparing different combinations of fields to find the most predictive model.
| Statistical Parameter | Value | Field Contributions |
| q² (cross-validated r²) | > 0.6 | Steric: 25% |
| r² (non-cross-validated r²) | > 0.9 | Electrostatic: 30% |
| Hydrophobic: 20% | ||
| H-bond Donor: 15% | ||
| H-bond Acceptor: 10% |
This table is a hypothetical representation of CoMSIA results for a class of piperidine derivatives, illustrating the contribution of different molecular fields.
The contour maps generated from a CoMSIA study provide a visual guide for drug design. For instance, blue contours might indicate regions where hydrophobic groups enhance binding, while red contours could show areas where such groups decrease affinity. unicamp.br
Prediction of Stereoselective Outcomes in Chemical Reactions
Computational chemistry is a powerful tool for predicting the stereochemical outcome of chemical reactions. For a chiral molecule like this compound, its synthesis would require precise control over the stereochemistry at two chiral centers. Computational methods can be employed to understand the factors that govern this stereoselectivity.
This is often achieved by modeling the transition states of the possible reaction pathways leading to different stereoisomers. The relative energies of these transition states can be calculated using quantum mechanical methods. According to transition state theory, the reaction pathway with the lowest energy transition state will be the most favored, and thus the major product can be predicted.
For example, in the stereoselective synthesis of piperidine derivatives, computational studies can be used to rationalize the diastereoselectivity observed with different chiral catalysts. nih.gov In a study on the C-H functionalization of piperidines catalyzed by dirhodium catalysts, different catalysts led to varying diastereomeric ratios. nih.govd-nb.info Computational modeling of the transition states for these reactions could elucidate the steric and electronic interactions between the substrate, the carbene, and the chiral ligands of the catalyst that determine the stereochemical outcome.
Factors Influencing Stereoselectivity in Piperidine Synthesis:
| Factor | Description | Computational Approach |
| Catalyst Structure | The chirality and steric bulk of the catalyst's ligands can create a chiral pocket that favors the formation of one stereoisomer over another. | Modeling the catalyst-substrate complex and calculating the energies of competing transition states. |
| Substrate Conformation | The preferred conformation of the piperidine ring and its substituents can influence the facial selectivity of an incoming reagent. | Conformational analysis of the substrate and transition state structures. |
| Reaction Conditions | Temperature and solvent can affect the energy landscape of the reaction and influence stereoselectivity. | Simulating the reaction under different conditions to determine their effect on transition state energies. |
By understanding these factors at a molecular level through computational investigations, chemists can rationally design experiments to achieve the desired stereoselective synthesis of complex molecules like this compound.
Structure Activity Relationship Sar Studies of Piperidinyl Propanol Derivatives
Influence of Piperidine (B6355638) Ring Substitution Patterns on Biological Recognition
The piperidine ring is a fundamental scaffold in many biologically active compounds, and its substitution pattern significantly dictates the molecule's interaction with target proteins. The position, nature, and stereochemistry of substituents on the piperidine ring can dramatically alter binding affinity and selectivity.
Research into various piperidine derivatives has shown that substitutions at different positions of the ring can have a profound impact on biological recognition. For instance, in a study of N-substituted methylpiperidines, a 4-methyl substitution resulted in a highly potent ligand for the σ1 receptor, while a 3,3-dimethyl substitution yielded a highly selective ligand. nih.gov This highlights that even minor changes, such as the position of a methyl group, can fine-tune the pharmacological profile of a compound. The steric and electronic properties of the piperidine ring are crucial for its chemical stability and reactivity, which in turn affects its biological function. researchgate.net
In the context of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring has been shown to modulate affinity. nih.gov The introduction of substituents on the piperidine nitrogen, as will be discussed later, further influences these interactions. Molecular dynamics simulations have revealed that the piperidine ring and its substituents interact with a lipophilic binding pocket in the receptor, and the nature of these interactions is a key determinant of affinity. nih.gov
The table below illustrates how different substitution patterns on the piperidine ring of various compounds can affect their biological activity, drawing from broader studies on piperidine derivatives to infer potential trends for piperidinyl propanols.
| Compound/Derivative Class | Piperidine Ring Substitution | Observed Effect on Biological Recognition |
| N-(6-methoxynaphthalen-1-yl)propyl derivatives of methylpiperidines | 4-Methyl | Most potent σ1 ligand (Ki=0.030 nM) with good selectivity. nih.gov |
| N-(6-methoxynaphthalen-1-yl)propyl derivatives of methylpiperidines | 3,3-Dimethyl | Most selective σ1 ligand relative to the σ2 receptor. nih.gov |
| 4-(2-aminoethyl)piperidine scaffold | Unsubstituted N-H | Markedly reduced σ1 affinity compared to N-methylated analog. nih.gov |
| 2-aryl-2-(pyridin-2-yl)acetamides | Unsubstituted or ortho/meta-substituted phenyl on a different ring system | Highest anticonvulsant activity. nih.gov |
Role of the Propanol (B110389) Side Chain in Molecular Interactions
The propanol side chain in (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a critical pharmacophoric element. This functional group, characterized by a hydroxyl (-OH) group, can participate in key molecular interactions such as hydrogen bonding. Propranolol, a well-known beta-blocker, features a similar propanolamine (B44665) structure and its biological activity is intrinsically linked to this side chain. nih.gov
The hydroxyl group of the propanol side chain can act as both a hydrogen bond donor and acceptor, forming strong connections with amino acid residues in the binding pocket of a target protein. These interactions are often crucial for anchoring the ligand in the correct orientation for optimal activity. The length and flexibility of the propanol chain also play a role, allowing the molecule to adopt a favorable conformation within the binding site.
In broader studies of related compounds, modifications to similar side chains have been shown to significantly impact potency. For example, in pyrrole/imidazole polyamides, a C-3 aliphatic linker tethered to an aromatic group resulted in enhanced potency. caltech.edu This suggests that the length and nature of the linker region, analogous to the propanol side chain, are critical for biological activity.
| Structural Feature of Propanol Side Chain | Potential Role in Molecular Interactions |
| Hydroxyl (-OH) group | Hydrogen bond donor and acceptor, key for anchoring in the binding site. |
| Propanol chain length and flexibility | Allows for optimal conformation and positioning within the target's binding pocket. |
| Site for metabolism | Undergoes oxidation and glucuronidation, affecting pharmacokinetics. nih.govdrugbank.com |
Impact of Nitrogen Substituents on Activity Profiles
The nitrogen atom within the piperidine ring is a key feature that can be readily modified to alter the physicochemical properties and biological activity of the molecule. The presence of a substituent on this nitrogen can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties.
Studies on σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold demonstrated that the nature of the substituent on the piperidine nitrogen is a critical determinant of σ1 receptor affinity. nih.gov For instance, replacing the central cyclohexane ring of a lead compound with a piperidine ring lacking an N-substituent led to a significant decrease in σ1 affinity. nih.gov However, the introduction of a small methyl group on the piperidine nitrogen resulted in a substantial increase in affinity. nih.gov In contrast, larger substituents like ethyl or tosyl moieties only slightly increased the affinity. nih.gov
This suggests that the size and nature of the N-substituent are crucial for fitting into the binding pocket and establishing favorable interactions. Molecular dynamics simulations have indicated that the piperidine N-atom and its substituents interact with a lipophilic binding pocket, and these interactions are responsible for the observed differences in affinity. nih.gov
The basicity of the piperidine nitrogen, which can be modulated by the electronic effects of its substituent, also plays a role in its interaction with the target protein, often forming ionic bonds or hydrogen bonds with acidic residues.
| Nitrogen Substituent | Impact on σ1 Receptor Affinity |
| Unsubstituted (N-H) | Markedly reduced affinity. nih.gov |
| Methyl (N-CH3) | High affinity. nih.gov |
| Ethyl (N-CH2CH3) | Slightly increased affinity. nih.gov |
| Tosyl | Slightly increased affinity. nih.gov |
Stereoisomer-Specific SAR Analysis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. For a molecule with multiple chiral centers like this compound, the specific configuration of each stereocenter can lead to significant differences in how the molecule interacts with its biological target.
Biological systems, such as protein receptors and enzymes, are themselves chiral. This inherent chirality often leads to stereospecific recognition, where one stereoisomer of a drug binds with much higher affinity and/or has a different pharmacological effect than its enantiomer or diastereomers.
A classic example of this is propranolol, which is a racemic mixture of two enantiomers. The S(-)-enantiomer has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer. nih.gov This demonstrates that the specific spatial orientation of the functional groups is paramount for effective binding.
In the case of this compound, the (2S) configuration at the propanol side chain and the (2R) configuration at the piperidine ring define its specific three-dimensional shape. Any change to these stereocenters would result in a different diastereomer, which would likely exhibit a different activity profile. The relative orientation of the piperidine ring and the propanol side chain is fixed by these stereocenters, and this precise arrangement is what presents the key interacting groups (the hydroxyl group and the nitrogen atom) in a specific spatial relationship for optimal interaction with the target.
| Stereoisomer | Significance in Biological Activity |
| (S)-enantiomer of Propranolol | ~100 times higher binding affinity for beta-adrenergic receptors than the (R)-enantiomer. nih.gov |
| (2S, 2'R) configuration of this compound | Defines a specific 3D arrangement of the piperidine ring and propanol side chain, crucial for target interaction. |
Linker Chemistry and its Influence on Biological Activity
While this compound itself is a small molecule, the principles of linker chemistry are relevant when considering its derivatives or its incorporation into larger molecular constructs. The propanol side chain can be viewed as a simple linker connecting the piperidine ring to the hydroxyl group.
For example, in the development of pyrrole/imidazole polyamides, the use of an oxime linkage between the polyamide and a tail functionality resulted in a significant increase in potency. caltech.edu This highlights that the chemical nature of the connection between different parts of a molecule is not merely a passive spacer but an active contributor to its biological profile.
| Linker Characteristic | Influence on Biological Activity |
| Cleavable vs. Non-cleavable | Determines the mechanism of action (e.g., release of a payload). symeres.com |
| Length and Flexibility | Affects the ability of the molecule to adopt an optimal binding conformation. symeres.com |
| Chemical Composition (e.g., oxime linkage) | Can significantly enhance potency. caltech.edu |
| Physicochemical Properties (e.g., polarity) | Influences solubility, cell permeability, and overall pharmacokinetics. symeres.com |
Biological Interactions and Mechanistic Studies of 2s 1 2r Piperidin 2 Yl Propan 2 Ol
Interaction with Neurotransmitter Receptors and Transporters
Scientific investigation into the direct interactions of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol with key neurotransmitter systems is not documented in the available literature. The following sections reflect the absence of specific research findings for this compound.
There is currently no available data to suggest that this compound acts as a modulator of opioid receptors. While other piperidine (B6355638) derivatives have been explored as ligands for various opioid receptors, including as kappa opioid receptor antagonists, specific studies on this compound have not been published. nih.govnih.gov The endogenous kappa opioid system is a target for the development of treatments for pain, depression, and addiction. nih.govmdpi.com
The binding affinity and potential inhibitory activity of this compound at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) have not been reported. Although some piperidine-containing molecules are known to interact with these monoamine transporters, specific binding data for this compound is absent from scientific literature. nih.govnih.govnih.gov
There is no evidence in the current scientific literature to indicate that this compound interacts with muscarinic acetylcholine (B1216132) receptors. Muscarinic receptors are involved in a wide array of physiological functions, and while various piperidine-based compounds have been studied as ligands for these receptors, this specific molecule has not been characterized in this context. nih.govresearchgate.net
Enzyme Inhibition and Modulation Mechanisms
The potential for this compound to act as an inhibitor or modulator of the enzymes listed below has not been documented in published research.
No studies have been found that investigate the inhibitory effects of this compound on DNA glycosylases such as 8-oxoguanine DNA glycosylase-1 (OGG1).
There is no available research demonstrating that this compound inhibits either cholinesterase or α-glucosidase. While other piperidine derivatives have been investigated for these activities, data for this specific compound is lacking. nih.govnih.govscielo.br The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov
Interactions with Intracellular Signaling Pathways (e.g., Bcl-2 Family Proteins)
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, also known as programmed cell death. nih.gov This family includes both pro-apoptotic proteins (which promote cell death) and anti-apoptotic (or pro-survival) proteins (which inhibit it). nih.gov The balance between these opposing factions within the cell determines its fate when faced with stress or damage. Dysregulation of Bcl-2 family proteins is a hallmark of many diseases, particularly cancer, where an excess of pro-survival proteins allows malignant cells to evade apoptosis. nih.govresearchgate.net
While direct interaction studies between this compound and Bcl-2 family proteins are not available, the demonstrated apoptosis-inducing effects of related piperidine compounds in cancer cells strongly suggest an engagement with this pathway. nih.govresearchgate.net For instance, the MAGL inhibitor derivative 13 was found to induce apoptosis in pancreatic cancer cultures. nih.govresearchgate.net The induction of apoptosis by a compound implies that it either directly or indirectly modulates the activity of Bcl-2 family members to tip the balance in favor of the pro-apoptotic proteins, leading to the activation of caspases and the dismantling of the cell. nih.gov
Investigation of Antimicrobial Activities (e.g., against bacteria, fungi)
The piperidine nucleus is a common scaffold in many biologically active compounds. Studies have investigated the antimicrobial properties of various 2-hydroxypiperidine derivatives against a range of bacterial strains. symbiosisonlinepublishing.com Research on a series of synthesized 2-hydroxypiperidine and 2-hydroxypyrrolidine derivatives revealed that some of these compounds exhibit significant antibacterial activity. symbiosisonlinepublishing.com
For example, compounds with a similar core structure to this compound were tested against several bacteria. One derivative, 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) (P7 ), showed potent, broad-spectrum antimicrobial activity. symbiosisonlinepublishing.com Another compound, 1-(pyrazin-2-yl)piperidin-2-ol (PP8 ), also demonstrated antimicrobial effects. symbiosisonlinepublishing.com These findings indicate that the piperidine-2-ol moiety is a promising structural motif for the development of new antimicrobial agents.
Table of Antimicrobial Activity for Related Piperidine Derivatives
| Compound | Test Strain | Zone of Inhibition (mm) | Relative Inhibitory Zone (%) |
|---|---|---|---|
| P7 (1-(quinolin-3-yl) pyrrolidin-2-ol) | Escherichia coli | 28 ± 0.14 | 100% |
| Klebsiella pneumoniae | 23 ± 0.14 | 100% | |
| P3 (1-(pyridin-4-yl) pyrrolidin-2-ol) | Escherichia coli | - | 56% |
| Klebsiella pneumoniae | - | 80% | |
| P7 (1-(quinolin-3-yl) pyrrolidin-2-ol) | Bacillus subtilis | 16 ± 0.29 | 12.5% |
Data sourced from a study on 2-hydroxypyrrolidine/piperidine derivatives. symbiosisonlinepublishing.com
Study of Anti-Proliferative and Apoptosis-Inducing Effects (in vitro)
The ability to inhibit cell proliferation and induce apoptosis is a key characteristic of many anticancer agents. Research has shown that compounds containing a piperidine ring can possess these properties. nih.govnih.gov
The benzylpiperidine-based MAGL inhibitor, derivative 13 , not only inhibits its target enzyme but also exhibits significant anti-proliferative activity and induces apoptosis in primary pancreatic cancer cell cultures. nih.govresearchgate.net Furthermore, it displayed a synergistic effect when combined with the chemotherapy drug gemcitabine. nih.govresearchgate.net In separate studies, two novel piperidone compounds, which also feature a piperidine ring, were found to be cytotoxic to a range of human cancer cell lines, including those from breast, pancreatic, leukemia, and colon cancers, with efficacy in the low micromolar to nanomolar range. nih.gov The mechanism of cell death was confirmed to be apoptosis, involving the generation of reactive oxygen species (ROS), depolarization of mitochondria, and the activation of caspases 3 and 7. nih.govresearchgate.net
These findings underscore the potential of piperidine-containing structures as a foundation for developing new anticancer therapies that can halt the growth of tumors and trigger their self-destruction.
Modulatory Effects on Ion Channels (e.g., hERG, TRPV1)
Ion channels are crucial for a multitude of physiological functions, and their modulation can have significant therapeutic effects or, conversely, lead to toxicity. The human Ether-à-go-go-Related Gene (hERG) potassium channel is particularly important for cardiac repolarization, and its unintended blockade by various drugs can lead to life-threatening arrhythmias. nih.govnih.gov The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and inflammation signaling.
Currently, there is no specific published research detailing the direct modulatory effects of this compound on hERG or TRPV1 ion channels. While the piperidine scaffold is present in numerous compounds that interact with ion channels, dedicated studies on this specific stereoisomer are lacking. Given the importance of assessing hERG channel activity for drug safety and the therapeutic potential of modulating TRPV1, investigating the interaction of this compound with these and other ion channels represents an important area for future research.
Applications in Asymmetric Catalysis and Advanced Organic Synthesis
Chiral Ligand Development for Enantioselective Reactions
The presence of both a nitrogen atom within the piperidine (B6355638) ring and a hydroxyl group creates an N,O-bidentate structure, which is a common feature in effective chiral ligands for asymmetric catalysis. These functional groups can coordinate to a metal center, forming a rigid, chiral environment that directs the stereochemical outcome of a reaction.
While specific applications of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol as a ligand are not extensively documented, the utility of closely related structures highlights its potential. For instance, the analogous compound [(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol has been synthesized and proposed as a tridentate ONO-pincer ligand. nih.gov The hydrogenation of the precursor pyridine (B92270) ring to a piperidine ring introduces chirality and increases the basicity and strength of the ligand, which are crucial for catalytic activity. nih.gov Studies on such tridentate ONO-piperidine ligands containing bis-alcohols have been rare, but they represent a promising class of ligands for creating conformationally restricted and thermodynamically stable metal complexes. nih.gov
The broader class of N,O-bidentate ligands, particularly those based on chiral heterocycles like aziridines, has proven effective in a range of metal-catalyzed reactions. These ligands have been successfully employed in palladium-catalyzed Tsuji-Trost reactions and the addition of organozinc reagents to aldehydes, demonstrating that the chiral backbone adjacent to the nitrogen donor can effectively control enantioselectivity. semanticscholar.orgmdpi.com This suggests that piperidine-based N,O-ligands like this compound could find similar utility in stereoselective carbon-carbon bond-forming reactions.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Functional motifs such as the secondary amine found in proline and its derivatives are central to many organocatalytic systems. core.ac.uk The piperidine ring in this compound contains a secondary amine, a feature it shares with these highly successful catalysts. However, despite this structural similarity, the direct application of this compound itself as an organocatalyst is not a prominent area of research in the reviewed scientific literature. Its synthesis may be achieved via organocatalytic methods, but its use to catalyze other reactions remains an area for future exploration.
Use as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis
The most significant documented application of this compound and its direct derivatives is as a chiral building block for the synthesis of complex natural products, particularly alkaloids. nih.gov The rigid piperidine scaffold provides a reliable stereochemical foundation for constructing larger, more complex molecular architectures.
A key example is the use of a closely related derivative, methyl (2S, 2'R)-2-piperidin-2-ylpropanoate, in the total synthesis of the quinolizidine (B1214090) alkaloid (-)-217A. researchgate.net This demonstrates the direct utility of the (2R, 2'S)-piperidin-2-yl-propanoate scaffold in achieving a total synthesis with complete stereocontrol. researchgate.net The structural similarity of the parent compound to pelletierine, a naturally occurring alkaloid, further underscores its potential as a synthetic precursor. vulcanchem.com
Furthermore, the broader family of chiral piperidine intermediates is fundamental to the synthesis of numerous biologically active compounds. nih.govrsc.org For example, chiral 2-piperidone (B129406) building blocks have been elaborated into various 3-piperidinol alkaloids, including (+)-prosafrinine, (-)-iso-6-cassine, and (-)-prosophylline. nih.gov In a different context, the related compound (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol serves as a key intermediate in the synthesis of the enantiopure drugs arimoclomol (B1213184) and bimoclomol. researchgate.net
| Chiral Building Block/Intermediate | Target Molecule | Class of Target Molecule | Source |
|---|---|---|---|
| Methyl (2S, 2'R)-2-piperidin-2-ylpropanoate | Quinolizidine (-)-217A | Alkaloid | researchgate.net |
| Chiral 2-Piperidone | (-)-Prosophylline / (-)-Iso-6-cassine | 3-Piperidinol Alkaloid | nih.gov |
| (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol | (R)-Arimoclomol / (R)-Bimoclomol | Pharmaceutical | researchgate.net |
| Chiral Aziridine (precursor to piperidines) | Deoxocassine / Spectaline | cis-2,6-Disubstituted Piperidine Alkaloid | rsc.org |
Exploration in Chemoenzymatic Cascade Processes
Chemoenzymatic processes, which combine the selectivity of enzymes with the broad reactivity of chemical catalysts, offer powerful routes to enantiomerically pure compounds. Lipases are frequently used for the kinetic resolution of racemic alcohols, a strategy that has been applied to piperidine-propanol derivatives.
A notable study details the efficient chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a structural analog of the title compound. researchgate.net In this process, a racemic mixture of the alcohol is subjected to transesterification using vinyl acetate (B1210297) as an acyl donor, catalyzed by the lipase (B570770) from Pseudomonas aeruginosa (PAL). researchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted (R)-alcohol from the (S)-acetate. researchgate.net This method highlights how enzymatic resolution can be a highly effective strategy for accessing enantiopure forms of such building blocks. Similarly, lipase-mediated transesterification and baker's yeast reductions have been employed to prepare other chiral piperidone building blocks in enantiopure form. nih.gov
| Substrate | Enzyme/Method | Process | Key Finding | Source |
|---|---|---|---|---|
| (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Pseudomonas aeruginosa lipase (PAL) | Kinetic Resolution via Transesterification | Efficient separation of enantiomers to produce (R)-alcohol. | researchgate.net |
| Racemic Hydroxy Ester (Piperidone precursor) | Lipase | Kinetic Resolution via Transesterification | Preparation of an enantiopure 2-piperidone building block. | nih.gov |
| Beta-Keto Ester (Piperidone precursor) | Baker's Yeast | Asymmetric Reduction | Preparation of an enantiopure 2-piperidone building block. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| [(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol |
| Methyl (2S, 2'R)-2-piperidin-2-ylpropanoate |
| Quinolizidine (-)-217A |
| Pelletierine |
| (+)-Prosafrinine |
| (-)-Iso-6-cassine |
| (-)-Prosophylline |
| (-)-Spectaline |
| Deoxocassine |
| Isosolenopsins |
| (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol |
| Arimoclomol |
| Bimoclomol |
Future Research Directions and Emerging Paradigms for 2s 1 2r Piperidin 2 Yl Propan 2 Ol
Development of Novel Stereoselective Synthetic Strategies
The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol, which contains two stereocenters, the development of efficient and highly stereoselective synthetic routes is a key research objective.
Future synthetic strategies should focus on methods that can establish the desired (2R, 2'S) configuration in a predictable and high-yielding manner. Current approaches to substituted piperidines often involve the hydrogenation of pyridine (B92270) precursors or cyclization reactions. nih.govwhiterose.ac.uk However, achieving specific diastereoselectivity can be challenging.
Promising avenues for future research include:
Asymmetric Catalysis: The use of chiral catalysts, such as rhodium or copper complexes with chiral ligands, could enable the direct and enantioselective synthesis of the piperidine (B6355638) ring with the desired 'R' configuration at the C2 position. nih.govnih.gov Subsequent stereoselective installation of the propan-2-ol side chain could be achieved through methods like asymmetric transfer hydrogenation of a ketone precursor. vulcanchem.com
Organocatalysis: Chiral organocatalysts could offer a metal-free alternative for the stereoselective construction of the piperidine ring or for the enantioselective functionalization of a pre-existing piperidine scaffold.
Biocatalysis: The use of enzymes, such as imine reductases or transaminases, could provide a highly selective and environmentally friendly route to chiral piperidines. A recent development in piperidine synthesis involves biocatalytic carbon-hydrogen oxidation, which allows for the selective functionalization of the piperidine ring. news-medical.net
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Catalyst cost, sensitivity to reaction conditions |
| Organocatalysis | Metal-free, environmentally benign | Lower catalytic efficiency in some cases |
Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can be leveraged to predict its physicochemical properties, conformational preferences, and potential biological targets.
Future research should employ a range of computational techniques to guide the design of new derivatives with enhanced activity and selectivity.
Key computational approaches to be explored:
Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule is crucial. Techniques like molecular mechanics and molecular dynamics simulations can provide insights into the preferred conformations of the piperidine ring and the orientation of the propan-2-ol side chain.
Pharmacophore Modeling: By identifying the key structural features responsible for a desired biological activity, pharmacophore models can be developed to guide the design of new analogs.
Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can help in prioritizing compounds for synthesis and biological evaluation.
Quantum Mechanics Calculations: These methods can provide accurate predictions of electronic properties, which can be important for understanding reactivity and intermolecular interactions.
Elucidation of Broader Biological Target Landscape
While the piperidine moiety is present in many biologically active compounds, the specific target profile of this compound is unknown. encyclopedia.pubresearchgate.net A comprehensive screening effort is needed to identify its potential biological targets and therapeutic applications.
Strategies for target identification and validation:
High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets, such as enzymes and receptors, can rapidly identify potential hits.
Phenotypic Screening: Evaluating the effect of the compound on cellular or organismal phenotypes can provide clues about its mechanism of action and potential therapeutic uses.
Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule directly in a complex biological system.
Target Validation: Once potential targets are identified, further experiments are needed to confirm their role in the observed biological effects. This can involve techniques such as target knockdown or knockout, or the use of selective tool compounds.
Piperidine alkaloids have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netijnrd.org This suggests that this compound could also have interesting pharmacological properties.
Exploration in New Catalytic Transformations
The unique structural features of this compound, including its chiral backbone and the presence of both a secondary amine and a secondary alcohol, make it an attractive candidate for use as a chiral ligand or catalyst in asymmetric synthesis.
Future research should explore the potential of this compound and its derivatives to catalyze a variety of chemical transformations with high stereoselectivity.
Potential applications in catalysis:
Asymmetric Hydrogenation: The piperidine nitrogen and the hydroxyl group could coordinate to a metal center, creating a chiral environment for the hydrogenation of prochiral substrates.
Asymmetric Carbon-Carbon Bond Formation: Derivatives of this compound could serve as chiral ligands in reactions such as aldol (B89426) additions, Michael additions, and allylic alkylations.
Organocatalysis: The secondary amine moiety could be utilized in enamine or iminium ion catalysis.
The development of new catalysts based on the this compound scaffold could provide valuable tools for the synthesis of other chiral molecules.
Integration with High-Throughput Screening and Omics Technologies
To accelerate the discovery of new applications for this compound, it is essential to integrate its investigation with modern high-throughput and data-rich technologies.
Synergistic approaches for future research:
High-Throughput Synthesis and Screening: The development of automated or parallel synthesis methods would allow for the rapid generation of a library of derivatives. These libraries could then be screened in high-throughput assays to identify compounds with desired properties.
Genomics and Proteomics: "Omics" technologies can provide a global view of the cellular response to treatment with this compound. This can help to identify its mechanism of action and potential off-target effects.
Metabolomics: Analyzing changes in the cellular metabolome upon treatment can provide further insights into the biological pathways affected by the compound.
By combining these advanced technologies, researchers can systematically explore the chemical and biological space around this compound, leading to a more rapid and efficient discovery of its potential applications.
Q & A
Q. What are the key synthetic routes for enantioselective preparation of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation of protected intermediates. For example, Pd(OH)₂/C under hydrogen atmosphere in methanol can deprotect Cbz-allosedridine derivatives to yield the target compound with >99% yield. Subsequent reductions (e.g., using LiAlH₄ in THF) enable N-methylation or other functionalizations. Critical steps include maintaining inert atmospheres (N₂/H₂) and controlling reaction times (e.g., 8-hour reflux for LiAlH₄ reactions) to avoid racemization .
Q. How is stereochemical integrity confirmed during synthesis?
- Methodological Answer : Chiral purity is validated using and NMR spectroscopy. Key diagnostic peaks include:
- NMR : Resonances for the piperidine β-protons (δ 2.7–3.1 ppm) and propan-2-ol methyl groups (δ 1.0–1.2 ppm).
- NMR : Carbons adjacent to stereocenters (e.g., piperidine C2 at ~55 ppm) show distinct shifts. Comparison with literature data (e.g., Figure S30–S32 in ) ensures configuration retention .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to acute toxicity (OSHA Category 3) and eye/skin irritation risks (GHS Category 2A), researchers must:
- Use PPE: Nitrile gloves, goggles, and lab coats.
- Work under fume hoods to avoid aerosol inhalation.
- Store at 2–8°C in sealed containers to prevent degradation.
Emergency measures include rinsing eyes with water for 15 minutes (per ) and avoiding dry sweeping of spills to limit dust .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during structural characterization?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from residual solvents, tautomerism, or diastereomeric impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm connectivity.
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., chair flipping in piperidine rings).
- Chiral HPLC : Resolves enantiomeric excess (ee) to verify synthetic purity .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Protecting Groups : Use Cbz or Boc to shield amines during reactive steps (e.g., LiAlH₄ reductions).
- Solvent Selection : Polar aprotic solvents (THF, MeOH) enhance intermediate solubility.
- Catalyst Loading : Pd(OH)₂ at 10 wt% minimizes side reactions during hydrogenolysis.
Post-reaction workup (e.g., Celite filtration) removes catalysts, improving purity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 100°C (melting point: 105–107°C per ). Store at ≤8°C.
- pH Sensitivity : The piperidine nitrogen (pKa ~10.5) protonates under acidic conditions, altering solubility. Buffered solutions (pH 7–9) are recommended for biological assays .
Q. What computational methods predict the compound’s reactivity in chiral environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for stereochemical outcomes (e.g., nucleophilic additions).
- QSPR Models : Correlate substituent effects (e.g., piperidine ring size) with reaction rates.
Tools like Gaussian or ORCA are used, referencing parameters from PubChem or NIST databases .
Contradiction Analysis
- vs. : While classifies the compound as a solid (mp 105–107°C), lists a related analog as a liquid. This discrepancy highlights the need to validate physical properties (e.g., via DSC) for batch-specific consistency.
- vs. : reports 99% yield for hydrogenolysis, whereas notes 90.3% yields for similar steps. Variability may stem from catalyst activation (e.g., pre-reduction of Pd(OH)₂) or solvent purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
